molecular formula C17H21N3O2S B2461754 N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide CAS No. 1226432-14-9

N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide

Cat. No. B2461754
CAS RN: 1226432-14-9
M. Wt: 331.43
InChI Key: XHJFLJVMXAVCTN-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide, commonly known as MPTA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPTA belongs to the class of thioacetamide derivatives that have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study examines the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting a complex metabolic activation pathway leading to DNA-reactive products. The research provides insights into the environmental and health implications of herbicide exposure and metabolism, contributing to a better understanding of their potential risks and mechanisms of action (Coleman et al., 2000).

Synthesis and Pharmacological Evaluation of S-acetamide Derivatives

This study focuses on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. Through a detailed synthesis process and pharmacological evaluation, the research explores new avenues for therapeutic applications, emphasizing the importance of chemical synthesis in developing novel treatments (Severina et al., 2020).

Microwave Assisted Synthesis and Enzyme Inhibitory Activities of Triazole Analogues

The synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide analogues and their evaluation as enzyme inhibitors highlight the role of chemical compounds in medical research. This study emphasizes the potential of these compounds in developing enzyme inhibitors for therapeutic applications (Virk et al., 2018).

Pharmacological Characterization of a High-Affinity Antagonist

Research on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) as a novel κ-opioid receptor antagonist demonstrates the importance of chemical synthesis in pharmacology. The study provides valuable data on the compound's selectivity, efficacy, and potential therapeutic applications, contributing to the development of treatments for depression and addiction disorders (Grimwood et al., 2011).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(6-propylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-4-5-13-9-17(19-11-18-13)23-10-16(21)20-14-8-12(2)6-7-15(14)22-3/h6-9,11H,4-5,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJFLJVMXAVCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC=N1)SCC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide

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